molecular formula C19H19N3O3 B026898 Zolpidem 6-Carboxylic Acid CAS No. 109461-15-6

Zolpidem 6-Carboxylic Acid

Cat. No.: B026898
CAS No.: 109461-15-6
M. Wt: 337.4 g/mol
InChI Key: RFUGIBAONXDHRM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-6-carboxylic acid, 3-(2-(dimethylamino)-2-oxoethyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from 2-aminopyridine and an appropriate aldehyde or ketone, cyclization can be induced under acidic or basic conditions.

    Substitution Reactions: Functionalization of the imidazo[1,2-a]pyridine core can be achieved through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Imidazo[1,2-a]pyridine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, imidazo[1,2-a]pyridine derivatives are explored for their potential as therapeutic agents in treating various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-b]pyridines
  • Benzimidazoles
  • Pyrido[1,2-a]pyrimidines

Uniqueness

Imidazo[1,2-a]pyridine derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGIBAONXDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148939
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-15-6
Record name SL-84.0853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-84.0853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN6PR11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1M lithium hydroxide (84 ml, 15.4 mmol) was added dropwise to a solution of 6 (3.0 g, 8.53 mmol) in tetrahydrofuran (THF) (100 ml) and the solution stirred at room temperature overnight. Solvent was removed and the aqueous phase washed with chloroform, neutralized to pH 7 with 1M HCl and evaporated to dryness. The solid obtained was suspended in chloroform:methanol (9:1) (100 ml) and stirred for 1 h. The solid was removed by filtration, dried and purified by chromatography (chloroform:methanol, 9:1) to give hapten-I (1.67 g, 58%). NMR 13C(CD3OD) (d, ppm): 172.48, 171.05, 146.92, 146.09, 139.64, 132.69, 130.77, 130.01, 128.91, 127.9, 125.43, 117.55, 115.7, 38.27, 36.64, 30.53 and 21.71. MS: Mass formula (338.1503); Calc. Mass (338.1505).
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 338.1503 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 338.1505 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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